

An In-depth Technical Guide to YZ51 (YS 51): Chemical Properties and Solubility

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Compound of Interest

Compound Name: YZ51

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Introduction

YS 51, scientifically known as 1-(β -naphthylmethyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline, is a synthetic isoquinoline alkaloid that has garnered significant interest in pharmacological research. As a positional isomer of YS 49, YS 51 has demonstrated a range of biological activities, primarily centered around its anti-inflammatory and cardiovascular effects. This technical guide provides a comprehensive overview of the chemical properties, solubility, and relevant experimental protocols for YS 51, catering to the needs of researchers and professionals in drug development.

Chemical and Physical Properties

YS 51 is a complex organic molecule belonging to the tetrahydroisoquinoline class of compounds. Its structure features a dihydroxy-substituted tetrahydroisoquinoline core linked to a β -naphthylmethyl group at the 1-position. The presence of hydroxyl groups and the aromatic naphthyl moiety significantly influences its chemical and physical characteristics. For research and experimental purposes, YS 51 is often prepared and utilized as its hydrobromide (HBr) salt to enhance stability and solubility in aqueous media.

A summary of the key chemical and physical properties of YS 51 is presented in the table below. It is important to note that while data for the hydrobromide salt is available, specific details for the free base are less commonly reported.

Property	Value	Source(s)
IUPAC Name	1-(naphthalen-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol	
Synonyms	YS 51, 1-(β-naphthylmethyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline	[1][2]
Molecular Formula	C ₂₀ H ₁₉ NO ₂	
Molecular Weight (Free Base)	305.37 g/mol	
Molecular Weight (HBr Salt)	386.28 g/mol	
Appearance	Crystalline solid (for the related compound YS 49)	
Melting Point	Not explicitly reported in the reviewed literature.	
IC ₅₀ (Nitric Oxide Production)	23.5 μM	

Solubility Profile

The solubility of YS 51 is a critical parameter for its formulation and use in various experimental settings. Based on information available for its positional isomer, YS 49, which shares a similar structural backbone, YS 51 is expected to exhibit good solubility in polar organic solvents and limited solubility in aqueous solutions.

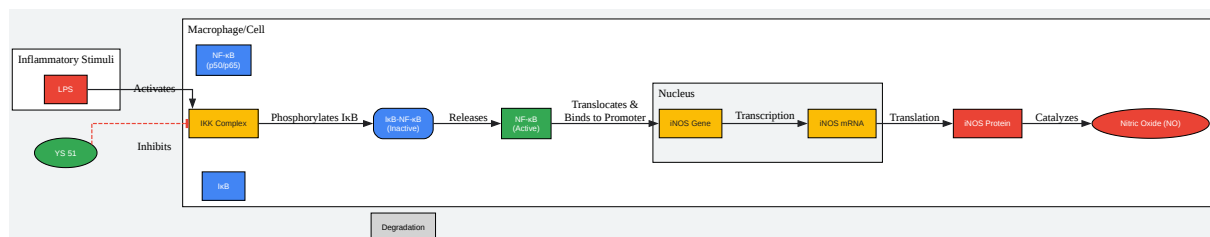
Solvent	Solubility	Notes	Source(s)
Ethanol	~30 mg/mL (for YS 49)	Expected to be a suitable solvent for creating stock solutions.	
DMSO	~30 mg/mL (for YS 49)	A common solvent for in vitro assays.	
Dimethylformamide (DMF)	~30 mg/mL (for YS 49)	Another viable organic solvent for stock solutions.	
Aqueous Buffers (e.g., PBS, pH 7.2)	Sparingly soluble (~0.33 mg/mL for YS 49 in a 1:2 ethanol:PBS solution)	For aqueous applications, it is recommended to first dissolve in an organic solvent like ethanol and then dilute with the aqueous buffer.	

Mechanism of Action and Signaling Pathways

YS 51 exerts its biological effects through the modulation of key signaling pathways involved in inflammation and cellular stress responses.

Inhibition of Inducible Nitric Oxide Synthase (iNOS) Expression

A primary mechanism of action for YS 51 is the inhibition of inducible nitric oxide synthase (iNOS) expression. In inflammatory conditions, the overexpression of iNOS leads to excessive production of nitric oxide (NO), a key mediator of inflammation and cellular damage. YS 51 intervenes in this process by targeting the Nuclear Factor-kappa B (NF-κB) signaling pathway. It inhibits the activation of NF-κB, a critical transcription factor for the iNOS gene, thereby downregulating iNOS expression and subsequent NO production.[\[3\]](#)

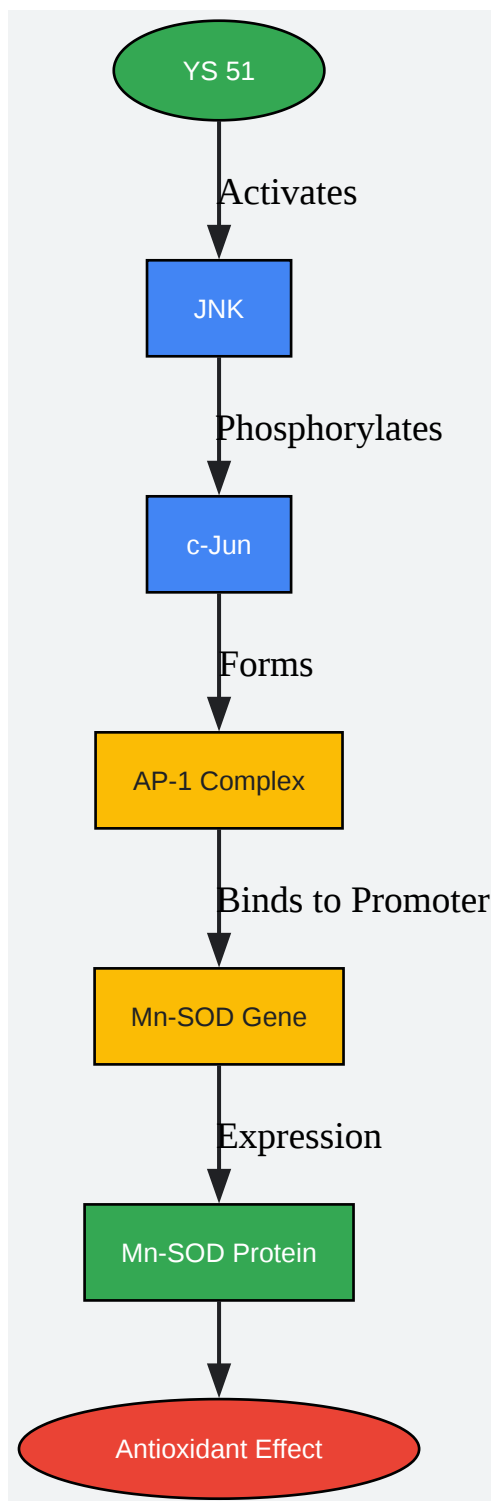


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YS 51 inhibits iNOS expression by blocking the NF-κB signaling pathway.

Induction of Manganese-Superoxide Dismutase (Mn-SOD)

YS 51 has also been shown to induce the expression of manganese-superoxide dismutase (Mn-SOD), a crucial antioxidant enzyme that protects cells from oxidative stress. This induction is mediated through the activation of the c-Jun N-terminal kinase (JNK) pathway. By upregulating Mn-SOD, YS 51 contributes to its overall anti-inflammatory effects by reducing cellular oxidative damage.



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YS 51 induces Mn-SOD expression via the JNK signaling pathway.

Experimental Protocols

General Synthesis of 1-(Substituted-benzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolines

A common synthetic route to YS 51 and its analogs involves a multi-step process starting from commercially available materials. The final step typically involves the demethylation of a dimethoxy precursor to yield the dihydroxy product.

Step 1: Synthesis of the 1-(β -naphthylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline precursor.

This intermediate can be synthesized through various established methods for the preparation of 1-substituted tetrahydroisoquinolines, such as the Bischler-Napieralski reaction followed by reduction, or the Pictet-Spengler reaction.

Step 2: Demethylation to YS 51

The final step involves the cleavage of the two methoxy groups to form the corresponding diols. This is a standard procedure in organic synthesis.

- **Reaction:** 1-(β -naphthylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is treated with a strong acid, typically 48% hydrobromic acid (HBr).
- **Procedure:** The dimethoxy precursor is refluxed with an excess of 48% HBr under an inert atmosphere (e.g., nitrogen) for several hours.
- **Workup:** After cooling, the hydrobromide salt of YS 51 crystallizes from the reaction mixture. The crystals are collected by filtration and washed with a cold solvent, such as ethanol, to remove impurities.
- **Purification:** Further purification can be achieved by recrystallization.



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A general workflow for the synthesis of YS 51.

In Vitro Assay for iNOS Inhibition

To evaluate the inhibitory effect of YS 51 on iNOS activity, a common method is to measure the accumulation of nitrite, a stable breakdown product of NO, in the culture medium of stimulated macrophages.

- **Cell Line:** RAW 264.7 murine macrophage cell line is commonly used.
- **Stimulation:** Cells are stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN- γ) to induce iNOS expression.
- **Treatment:** Cells are pre-treated with various concentrations of YS 51 before stimulation.
- **Nitrite Measurement:** After a suitable incubation period (e.g., 24 hours), the cell culture supernatant is collected. The nitrite concentration is determined using the Griess reagent, which forms a colored azo dye in the presence of nitrite. The absorbance is measured spectrophotometrically, and the concentration is calculated from a standard curve.
- **Data Analysis:** The IC_{50} value, the concentration of YS 51 that inhibits nitrite production by 50%, is calculated.

Conclusion

YS 51 is a promising synthetic isoquinoline alkaloid with well-documented anti-inflammatory properties stemming from its ability to modulate the NF- κ B and JNK signaling pathways. This technical guide provides essential information on its chemical properties, solubility, and key experimental protocols to aid researchers in their investigation of this compound. Further studies are warranted to fully elucidate its therapeutic potential and to establish a more comprehensive physicochemical profile.

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